4-Methoxypyridine-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

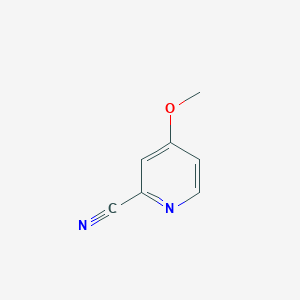

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-10-7-2-3-9-6(4-7)5-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGGPHUKKQTXAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540097 | |

| Record name | 4-Methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36057-44-0 | |

| Record name | 4-Methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxypyridine-2-carbonitrile for Advanced Research and Development

This guide provides a comprehensive technical overview of 4-Methoxypyridine-2-carbonitrile (CAS Number: 36057-44-0), a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, spectral characterization, reactivity, and applications of this compound, offering field-proven insights to accelerate innovation.

Core Molecular Characteristics

This compound, also known as 4-methoxypicolinonitrile, is a crystalline solid at room temperature.[1][2] Its structure features a pyridine ring substituted with a methoxy group at the 4-position and a nitrile group at the 2-position. This unique arrangement of electron-donating (methoxy) and electron-withdrawing (nitrile) groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 36057-44-0 | [3][4] |

| Molecular Formula | C₇H₆N₂O | [3][4] |

| Molecular Weight | 134.14 g/mol | [3][4] |

| Melting Point | 118-121 °C | [3] |

| Boiling Point | 258 °C | [3] |

| Density | 1.16 g/cm³ | [3] |

| Flash Point | 110 °C | [3] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Purity (Typical) | >98.0% (GC) | [1] |

Synthesis and Manufacturing Insights

The synthesis of this compound can be approached through several strategic pathways. A common and logical approach involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring.

One potential route starts from the commercially available 4-chloropyridine N-oxide. The N-oxide activates the pyridine ring for nucleophilic attack. Cyanation at the 2-position can be achieved using reagents like trimethylsilyl cyanide, followed by removal of the N-oxide. The final step would be the methoxylation of the 4-chloro substituent. A detailed experimental procedure for the cyanation of 4-chloropyridine N-oxide involves reacting it with N,N-dimethylcarbamoyl chloride and trimethylcyanosilane in acetonitrile.[5] The subsequent methoxylation would likely proceed by reacting the resulting 4-chloropicolinonitrile with sodium methoxide in methanol, a standard procedure for introducing methoxy groups onto activated aromatic rings.

Alternatively, a convergent synthesis could be envisioned, such as the condensation of smaller, functionalized acyclic precursors. For instance, a reaction analogous to the synthesis of 4-dimethoxymethyl-2-methoxypyridine-3-carbonitrile, which involves the condensation of methyl 4,4-dimethoxy-3-oxobutyrate with malonodinitrile in the presence of sodium methoxide, could be adapted.[6][7]

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic pathways for this compound.

Spectroscopic and Analytical Profile

Accurate characterization of this compound is essential for its use in research and development. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring. The proton at C5 will likely appear as a doublet, coupled to the proton at C6. The proton at C3 will appear as a singlet or a narrowly split doublet, and the proton at C6 will be a doublet. The methoxy group will present as a sharp singlet in the upfield region, typically around 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The nitrile carbon will be significantly downfield. The carbon atoms of the pyridine ring will appear in the aromatic region, with the carbon attached to the methoxy group (C4) showing a characteristic upfield shift compared to unsubstituted pyridine due to the electron-donating effect. The methoxy carbon will resonate in the aliphatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

A sharp, strong band around 2230-2210 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group.[8][9]

-

C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹.

-

C-O stretching of the methoxy group will be visible in the fingerprint region, usually as a strong band between 1250 and 1000 cm⁻¹.

-

C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1400 cm⁻¹ region.[8][10]

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would show a prominent molecular ion peak (M⁺) at m/z 134. Common fragmentation patterns for methoxypyridines include the loss of a methyl radical (•CH₃) to give an [M-15]⁺ fragment, or the loss of formaldehyde (CH₂O) resulting in an [M-30]⁺ fragment.[11] The nitrile group may be lost as a cyanide radical (•CN), leading to an [M-26]⁺ fragment.

Reactivity and Chemical Transformations

The reactivity of this compound is governed by the interplay of its functional groups on the pyridine core.

Reactions of the Nitrile Group

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to initially form the corresponding amide (4-methoxypicolinamide) and, upon further reaction, the carboxylic acid (4-methoxypicolinic acid).[12][13]

-

Reduction: The nitrile can be reduced to a primary amine (4-methoxy-2-(aminomethyl)pyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[12][14] Milder reducing agents such as diisobutylaluminum hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde.[14]

-

Organometallic Addition: Grignard reagents and other organometallics can add to the nitrile carbon to form ketones after acidic workup.[14]

Diagram 2: Key Reactions of the Nitrile Group

Caption: Common transformations of the nitrile functionality.

Reactions Involving the Pyridine Ring

-

Nucleophilic Aromatic Substitution: While the methoxy group is an electron-donating group, the overall electron-deficient nature of the pyridine ring, enhanced by the nitrile group, can still allow for nucleophilic substitution reactions under certain conditions, particularly at the positions ortho and para to the nitrogen. However, the methoxy group itself could potentially act as a leaving group under harsh conditions.

-

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. If it does occur, it would likely be directed to the positions meta to the ring nitrogen.

-

Cross-Coupling Reactions: The pyridine ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.[15][16][17][18] This often requires prior conversion of a C-H bond to a C-halogen or C-boronate ester bond. These reactions are invaluable for constructing complex biaryl structures.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast number of approved drugs.[19] this compound serves as a valuable building block for the synthesis of more complex molecular scaffolds.

While direct incorporation into a marketed drug is not prominently documented, its structural motifs are highly relevant. For instance, the methoxyquinoline-carbonitrile core is a key feature of the tyrosine kinase inhibitor Bosutinib .[3][4][20] The synthesis of Bosutinib and its analogues often involves intermediates with similar substitution patterns, highlighting the potential of this compound as a starting material or synthon for related kinase inhibitors.[3][4][21][22]

The combination of a nitrile group, which can be converted into various other functionalities, and a methoxy-substituted pyridine ring makes this compound a versatile starting point for generating libraries of compounds for high-throughput screening in drug discovery campaigns.[23]

Safety and Handling

This compound is classified as an irritant.[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is recommended to keep the compound stored in a cool place.[3] For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a strategically important heterocyclic building block with a well-defined physicochemical and reactivity profile. Its value lies in the versatile chemistry of the nitrile group, coupled with the electronic properties of the methoxy-substituted pyridine ring. For researchers in drug discovery and process development, this compound offers a reliable and adaptable starting point for the synthesis of novel and complex molecular architectures, particularly in the pursuit of new therapeutic agents.

References

- 1. csbsju.edu [csbsju.edu]

- 2. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]

- 3. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]

- 18. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. WO2015198249A1 - Process for preparation of bosutinib - Google Patents [patents.google.com]

- 22. A NEW AND PRACTICAL SYNTHESIS OF 7-(3-CHLOROPROPOXY)-6- METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE | Semantic Scholar [semanticscholar.org]

- 23. Novel 4-methoxypyrrole derivative or salt thereof and pharmaceutical composition containing the same - Patent JP-6244498-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxypyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 4-Methoxypyridine-2-carbonitrile, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the practical implications of these properties and the experimental context for their determination.

Introduction: The Significance of this compound

This compound, also known as 2-Cyano-4-methoxypyridine or 4-Methoxypicolinonitrile, is a substituted pyridine derivative.[1][2][3][4] Its structure, featuring a pyridine ring functionalized with both a methoxy and a nitrile group, imparts a unique combination of electronic and steric properties. The pyridine scaffold is a well-established pharmacophore in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The electron-withdrawing nitrile group and the electron-donating methoxy group create a distinct electronic profile that can be exploited in the design of novel bioactive molecules and functional materials.[5] Understanding the fundamental physicochemical properties of this compound is therefore a critical first step for any researcher aiming to incorporate it into their synthetic or developmental workflows.

Molecular Structure and Core Identifiers

A foundational understanding of this compound begins with its molecular structure and key identifiers.

Caption: Chemical structure of this compound.

Table 1: Core Identifiers for this compound

| Identifier | Value |

| CAS Number | 36057-44-0[1][2][3][4][6] |

| Molecular Formula | C₇H₆N₂O[1][2][4][7] |

| Molecular Weight | 134.14 g/mol [1][2][3][4][7] |

| InChIKey | PWGGPHUKKQTXAY-UHFFFAOYSA-N[2][4] |

| Canonical SMILES | COC1=CC(=NC=C1)C#N[8] |

Physicochemical Properties: A Quantitative Overview

The bulk properties of a compound are critical determinants of its behavior in both reactive and biological systems. The following table summarizes the key physicochemical data for this compound.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | Solid | [7] |

| Melting Point | 118-121 °C | [1][2][3][4] |

| 83 - 87 °C | [7] | |

| Boiling Point | 258 °C | [1][2][4] |

| 253.9 °C at 760 mmHg | [7] | |

| Density | 1.16 g/cm³ | [1][2][4] |

| 1.189 g/cm³ | [7] | |

| Flash Point | 110 °C | [1][2][4] |

| 107.4 °C | [7] | |

| Solubility in Water | Insoluble | [7] |

| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol and acetone.[7] | |

| pKa | No common data available | [7] |

| XLogP3 | 0.9 | [2][4] |

Note on Data Discrepancies: It is not uncommon to find minor variations in reported physical constants such as melting and boiling points across different commercial suppliers. These discrepancies can arise from differences in analytical methodology or the purity of the sample lot. Researchers should consider the stated purity of the material they are using.

Spectroscopic and Analytical Characterization

While specific, high-resolution spectra for this compound are not widely published in publicly available literature, its structural analogues provide valuable reference points for its expected spectroscopic features.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, one would expect the following signals in a typical ¹H NMR spectrum:

-

A singlet corresponding to the methoxy group (-OCH₃) protons.

-

A set of signals in the aromatic region corresponding to the three protons on the pyridine ring. The precise chemical shifts and coupling patterns would be influenced by the positions of the methoxy and nitrile substituents.

Similarly, a ¹³C NMR spectrum would show distinct signals for the seven carbon atoms in the molecule, including the nitrile carbon, the carbons of the pyridine ring, and the methoxy carbon.

4.2. Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of specific functional groups. In the IR spectrum of this compound, the following characteristic absorption bands would be anticipated:

-

A sharp, medium-intensity band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

-

C-O stretching vibrations associated with the methoxy group, typically in the 1000-1300 cm⁻¹ region.

-

C=C and C=N stretching vibrations within the pyridine ring, appearing in the 1400-1600 cm⁻¹ range.

-

C-H stretching and bending vibrations for the aromatic and methyl protons.

4.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues about its structure. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 134.14. Fragmentation patterns would likely involve the loss of the methoxy group or other characteristic cleavages of the pyridine ring.

Experimental Protocols for Physicochemical Characterization: A Validated Approach

The following section outlines the standard methodologies for determining the key physicochemical properties of a solid organic compound like this compound. These protocols are designed to be self-validating and are based on established laboratory practices.

5.1. Determination of Melting Point

The melting point is a crucial indicator of purity.

References

- 1. chemwhat.com [chemwhat.com]

- 2. echemi.com [echemi.com]

- 3. 36057-44-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. echemi.com [echemi.com]

- 5. innospk.com [innospk.com]

- 6. This compound | 36057-44-0 [chemicalbook.com]

- 7. This compound | Chemical Properties, Uses, Safety Data & Synthesis | Reliable Supplier from China [nj-finechem.com]

- 8. PubChemLite - this compound (C7H6N2O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 4-Methoxypyridine-2-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: Unveiling a Versatile Heterocyclic Building Block

4-Methoxypyridine-2-carbonitrile (C₇H₆N₂O) is a substituted pyridine derivative that has emerged as a valuable building block in the fields of organic synthesis and medicinal chemistry. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing nitrile group and the electron-donating methoxy group on the pyridine ring, impart a distinct reactivity profile that makes it an attractive precursor for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents, including kinase inhibitors. For researchers and drug development professionals, a thorough understanding of this compound's properties and potential is crucial for leveraging its synthetic versatility to accelerate the discovery of new medicines.

Physicochemical Properties and Safety Considerations

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its behavior in different solvent systems, its stability under various conditions, and the appropriate analytical techniques for its characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1][2] |

| CAS Number | 36057-44-0 | [3] |

| Appearance | Solid | [2] |

| Melting Point | 118-121 °C | [4] |

| Boiling Point | 258 °C | [5] |

| Density | 1.16 g/cm³ | [5] |

| Solubility | Soluble in common organic solvents like ethanol and acetone; insoluble in water. | [2] |

| Flash Point | 110 °C | [5] |

Safety and Handling: this compound should be handled with care in a well-ventilated laboratory, adhering to standard safety protocols.[6][7] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.[7] Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Synthesis and Purification: A Guided Protocol

The synthesis of this compound can be effectively achieved through a nucleophilic aromatic substitution (SNAAr) reaction, a cornerstone of heterocyclic chemistry. This protocol outlines a reliable method starting from the readily available precursor, 4-chloro-pyridine-2-carbonitrile.

Reaction Principle:

The synthesis hinges on the displacement of the chloride at the 4-position of the pyridine ring by a methoxide anion. The electron-withdrawing nature of the nitrile group at the 2-position and the pyridine ring nitrogen activates the C4-position towards nucleophilic attack, facilitating the substitution reaction. Sodium methoxide serves as the source of the nucleophilic methoxide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | Chemical Properties, Uses, Safety Data & Synthesis | Reliable Supplier from China [nj-finechem.com]

- 3. This compound | 36057-44-0 [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Methoxypyridine-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methoxypyridine-2-carbonitrile, a key heterocyclic building block. We will delve into its chemical identity, synthesis protocols, physicochemical and spectroscopic properties, and its strategic importance as an intermediate in the synthesis of complex organic and pharmaceutical molecules.

Core Chemical Identity

This compound, a substituted pyridine derivative, is a crystalline solid at room temperature. Its structure, featuring a methoxy group at the 4-position and a nitrile group at the 2-position of the pyridine ring, imparts a unique combination of reactivity and stability, making it a valuable intermediate in medicinal chemistry and materials science.

IUPAC Name and Synonyms

-

IUPAC Name : this compound

-

Common Synonyms : 4-Methoxypicolinonitrile, 2-Cyano-4-methoxypyridine, 4-Methoxy-2-pyridinecarbonitrile[1]

-

CAS Number : 36057-44-0[1]

Molecular and Structural Information

-

Molecular Formula : C₇H₆N₂O[2]

-

Molecular Weight : 134.14 g/mol [2]

-

Canonical SMILES : COC1=CC(=NC=C1)C#N

-

InChIKey : PWGGPHUKKQTXAY-UHFFFAOYSA-N

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation.

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | 83 - 87 °C | [2] |

| Boiling Point | 253.9 °C at 760 mmHg | [2] |

| Density | 1.189 g/cm³ | [2] |

| Flash Point | 107.4 °C | [2] |

| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol and acetone. | [2] |

Synthesis of this compound

Adapted Synthetic Protocol

Step 1: N-Oxidation of 4-Methoxypyridine

The initial step involves the oxidation of the nitrogen atom in the pyridine ring to form the N-oxide. This activates the ring for subsequent nucleophilic substitution.

-

Reactants : 4-Methoxypyridine, oxidizing agent (e.g., hydrogen peroxide in acetic acid).

-

Procedure : 4-Methoxypyridine is dissolved in glacial acetic acid. Hydrogen peroxide is added dropwise at an elevated temperature (e.g., 80-100°C). The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction mixture is then cooled, and the product, 4-methoxypyridine N-oxide, is isolated by concentrating the solution and precipitating the product.

Step 2: Cyanation of 4-Methoxypyridine N-oxide

The N-oxide is then reacted with a cyanide source to introduce the nitrile group at the 2-position.

-

Reactants : 4-Methoxypyridine N-oxide, trimethylsilyl cyanide (TMSCN), and a carbamoyl chloride (e.g., dimethylcarbamoyl chloride) or similar activating agent.

-

Procedure : The 4-methoxypyridine N-oxide and trimethylsilyl cyanide are dissolved in an appropriate solvent such as dichloromethane. The mixture is cooled, and dimethylcarbamoyl chloride is added dropwise. The reaction is stirred at room temperature for several hours. Upon completion, the reaction is quenched with an aqueous solution of potassium carbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Synthesis Workflow Diagram

Caption: Adapted workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

While a complete set of validated spectroscopic data for this compound is not widely published, data from structurally similar compounds can provide valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectrum: Based on the structure, the proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, and a singlet in the aliphatic region for the methoxy group protons. For comparison, the related compound 2-cyano-4-methylpyridine shows signals at δ 2.28 (s, 3H), 8.01-7.98 (m, 1H), 8.10 (s, 1H), and 8.79-8.76 (d, 1H)[3]. We can anticipate a similar pattern for the aromatic protons of this compound, with the methoxy group appearing as a singlet around δ 3.9 ppm.

Expected ¹³C NMR Spectrum: The carbon NMR spectrum should display seven distinct signals. The nitrile carbon will be significantly downfield. The carbons of the pyridine ring will appear in the aromatic region, and the methoxy carbon will be in the aliphatic region. For comparison, the ¹³C NMR of 2-cyano-4-methylpyridine shows signals at δ 21.1, 116.4, 128.5, 130.6, 133.4, 147.9, and 150.1 ppm[3]. The methoxy carbon in this compound is expected to resonate around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

C≡N stretch : A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C-O-C stretch : Strong bands in the 1250-1000 cm⁻¹ region, indicative of the methoxy group.

-

C=N and C=C stretches : Multiple bands in the 1600-1450 cm⁻¹ region, corresponding to the pyridine ring.

-

C-H stretches : Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methoxy group just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The electron impact mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 134. Fragmentation patterns would likely involve the loss of the methoxy group (·OCH₃) or the entire methoxy radical, and potentially the loss of HCN.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its key functional groups: the pyridine ring, the methoxy group, and the nitrile group. This trifecta of functionality makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Pyridine derivatives are integral components of numerous approved drugs[4].

Key Reactive Sites and Transformations

-

The Nitrile Group : The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations are fundamental in building molecular complexity.

-

The Pyridine Ring : The pyridine nitrogen can be quaternized. The ring can also undergo electrophilic or nucleophilic substitution, although the existing substituents will direct the position of these reactions.

-

The Methoxy Group : The methoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring. It can also be cleaved to reveal a hydroxyl group, providing another point for functionalization.

Role in Pharmaceutical Synthesis

4-Methoxypyridine derivatives are valuable intermediates in the synthesis of a variety of biologically active compounds. For instance, substituted pyridines are central to the structure of drugs like Omeprazole, a proton pump inhibitor used to treat acid reflux and ulcers[5][6]. While a direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are present in various developmental and patented compounds. The combination of the methoxypyridine core and a versatile nitrile handle allows for its incorporation into diverse molecular scaffolds targeting a wide range of therapeutic areas.

Logical Framework for Application in Medicinal Chemistry

Caption: Potential synthetic pathways from this compound to diverse molecular scaffolds for drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification : Irritant.

-

Precautionary Statements :

-

Avoid contact with skin and eyes.

-

Do not breathe dust.

-

Use only in a well-ventilated area.

-

Wear protective gloves, clothing, and eye/face protection.

-

-

Storage : Keep in a tightly closed container in a cool, dry, and well-ventilated place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in organic synthesis, particularly for the development of novel pharmaceutical agents. Its unique structural features provide multiple avenues for chemical modification, allowing for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is crucial for researchers and scientists aiming to leverage this important building block in their drug discovery and development endeavors.

References

- 1. 36057-44-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | Chemical Properties, Uses, Safety Data & Synthesis | Reliable Supplier from China [nj-finechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US5066810A - 3,5-dimethyl-4-methoxypyridine derivatives - Google Patents [patents.google.com]

- 6. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

A Spectroscopic Guide to 4-Methoxypyridine-2-carbonitrile: Structural Elucidation for the Modern Laboratory

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectral characterization of 4-Methoxypyridine-2-carbonitrile. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document provides the foundational data and interpretive insights necessary for the unambiguous identification and quality assessment of this important heterocyclic compound.

Introduction: The Structural Significance of this compound

This compound (C₇H₆N₂O, Molar Mass: 134.14 g/mol ) is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science.[1][2] Its unique electronic and structural features, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing cyano group on the pyridine ring, make it a valuable building block in the synthesis of more complex molecules.[2] Accurate and thorough spectral analysis is paramount to confirm its identity, purity, and stability, ensuring the reliability of downstream applications. This guide provides a detailed examination of its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint

NMR spectroscopy provides the most detailed information about the molecular structure of this compound by probing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: Unraveling the Proton Environments

The ¹H NMR spectrum provides a clear and diagnostic pattern for the three aromatic protons and the three methyl protons of the methoxy group.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.48-8.50 | m | 1H | H-6 |

| 7.57-7.58 | m | 1H | H-3 |

| 6.97-6.99 | m | 1H | H-5 |

| 3.91 | s | 3H | -OCH₃ |

Data obtained from a 400 MHz spectrum in CDCl₃.

Interpretation and Mechanistic Insight:

The downfield shift of H-6 (δ 8.48-8.50 ppm) is attributed to the anisotropic effect of the adjacent nitrogen atom and the electron-withdrawing nature of the cyano group at the 2-position. The methoxy group at the 4-position exerts a significant electron-donating effect, leading to a notable upfield shift of the H-3 and H-5 protons (δ 7.57-7.58 and 6.97-6.99 ppm, respectively) compared to unsubstituted pyridine. The sharp singlet at δ 3.91 ppm, integrating to three protons, is characteristic of the methoxy group's methyl protons.

Diagram 1: Molecular Structure and ¹H NMR Assignments

Caption: Structure of this compound with proton assignments.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton (Predicted)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| 165.5 | C-4 |

| 151.0 | C-6 |

| 142.2 | C-2 |

| 118.5 | -C≡N |

| 112.0 | C-5 |

| 109.8 | C-3 |

| 56.0 | -OCH₃ |

Interpretation and Rationale:

The carbon attached to the electron-donating methoxy group (C-4) is predicted to be the most downfield-shifted aromatic carbon. Conversely, the carbons at positions 3 and 5 are expected to be shifted upfield due to the increased electron density from the methoxy group. The quaternary carbon of the cyano group typically appears in the 115-120 ppm range. The carbon of the methoxy group is anticipated around 56 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups (Predicted)

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. The predicted IR spectrum of this compound is expected to exhibit several key absorption bands.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2230 | C≡N Stretch | Nitrile |

| ~1600, ~1560, ~1470 | C=C and C=N Stretch | Pyridine Ring |

| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1030 | C-O-C Symmetric Stretch | Aryl Ether |

| ~3050 | C-H Stretch | Aromatic |

| ~2950, ~2850 | C-H Stretch | -OCH₃ |

Analysis of Vibrational Modes:

The most diagnostic peak in the IR spectrum is the sharp, strong absorption around 2230 cm⁻¹, characteristic of the nitrile (C≡N) stretching vibration. The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1470 cm⁻¹ region. The presence of the methoxy group will be confirmed by strong C-O stretching bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Adduct |

| 135.05530 | [M+H]⁺ |

| 157.03724 | [M+Na]⁺ |

| 134.04747 | [M]⁺ |

Data predicted by PubChem.[3]

Fragmentation Pathway Analysis:

The molecular ion peak [M]⁺ is expected at m/z 134. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ at m/z 135 would be a prominent peak. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 119, or the loss of carbon monoxide (CO) to yield a fragment at m/z 106.

Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway

References

4-Methoxypyridine-2-carbonitrile crystal structure and morphology

An In-Depth Technical Guide to the Crystal Structure and Morphology of 4-Methoxypyridine-2-carbonitrile

Abstract

The solid-state properties of an active pharmaceutical ingredient (API), governed by its crystal structure and morphology, are critical determinants of its stability, bioavailability, and manufacturability. This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its crystalline form is paramount for its development and application. As of the writing of this guide, detailed crystallographic data for this compound is not publicly available. Therefore, this technical guide provides a comprehensive, field-proven framework for the determination and analysis of its crystal structure and morphology. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental and computational choices. This document serves as both a roadmap for the characterization of this compound and a general guide for the solid-state analysis of novel molecular compounds.

Part 1: Determination of the Crystal Structure

The cornerstone of understanding a molecule's solid-state behavior is the precise determination of its crystal structure. This is achieved by elucidating the arrangement of molecules in the crystal lattice, including bond lengths, angles, and intermolecular interactions. The definitive method for this is Single-Crystal X-ray Diffraction (SCXRD).

The Foundational Step: Growing High-Quality Single Crystals

The adage "garbage in, garbage out" is particularly true for crystallography; the quality of the diffraction data is entirely dependent on the quality of the single crystal. The goal is to grow a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in all dimensions) and free of defects.

Causality Behind Experimental Choices: The selection of a solvent is critical. An ideal solvent will dissolve the compound to a moderate extent. If solubility is too high, achieving the necessary supersaturation for crystal nucleation is difficult. If it's too low, insufficient material will be in solution to form a crystal. The solvent's polarity and its ability to form hydrogen bonds with this compound will influence molecular assembly and can even lead to the formation of different crystal forms (polymorphs) or solvates.[1][2]

Experimental Protocol: Obtaining Single Crystals of this compound

-

Purity Assessment: Begin with the highest purity sample of this compound. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder. Confirm purity (>98%) via NMR and HPLC.

-

Solvent Screening:

-

Test the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water).

-

Place a few milligrams of the compound in a small vial and add the solvent dropwise at room temperature until it dissolves. A good starting point is a solvent that requires a moderate volume to fully dissolve the solute.

-

-

Crystallization via Slow Evaporation (Primary Method):

-

Prepare a saturated or near-saturated solution of the compound in a chosen solvent (e.g., ethyl acetate) in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

-

Rationale: Slow evaporation maintains a state of slight supersaturation, which is ideal for the growth of large, well-ordered crystals rather than a rapid precipitation of many small crystals.

-

Place the vial in a vibration-free environment (e.g., a dedicated quiet cupboard or a desiccator).

-

-

Alternative Crystallization Techniques (If Slow Evaporation Fails):

-

Vapor Diffusion: Place the saturated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.

-

Cooling: Prepare a saturated solution at a slightly elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

-

Single-Crystal X-ray Diffraction (SCXRD): Visualizing the Molecular Blueprint

SCXRD is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[3] The interaction of X-rays with the electron clouds of the atoms in the crystal produces a diffraction pattern, which can be mathematically decoded to generate a 3D model of the molecular structure.

Workflow for SCXRD Analysis

Caption: Workflow for Crystal Structure Determination via SCXRD.

Experimental Protocol: SCXRD Data Collection and Refinement

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a modern diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations, leading to a higher quality diffraction pattern. The instrument then rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting thousands of diffraction spots.

-

Structure Solution: The primary challenge in crystallography is the "phase problem": the detectors measure the intensities of the diffracted X-rays, but not their phases. Without phase information, the electron density map cannot be calculated.[4] For small molecules like this compound, this is typically solved computationally using direct methods, which use statistical relationships between the intensities to derive initial phase estimates.

-

Structure Refinement: Once an initial model is obtained, it is refined against the experimental data using a least-squares process.[5][6] This iterative procedure adjusts atomic positions, thermal parameters, and occupancies to minimize the difference between the observed diffraction pattern and the one calculated from the model. The quality of the final structure is assessed by metrics like the R1 factor, which should ideally be below 5% for a well-refined structure.[7]

Hypothetical Crystallographic Data for this compound

Since no experimental data exists, the following table is provided for illustrative purposes to show what a typical output would look like.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₇H₆N₂O | Defines the atoms within the asymmetric unit. |

| Formula Weight | 134.14 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | One of the seven crystal systems describing lattice symmetry. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |

| a, b, c (Å) | 8.5, 12.3, 6.7 | Dimensions of the unit cell. |

| α, γ (°) | 90 | Angles of the unit cell. |

| β (°) | 95.5 | The non-90° angle in a monoclinic system. |

| Volume (ų) | 695.5 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Density (calc) | 1.280 g/cm³ | Calculated density of the crystal. |

| R1 [I>2σ(I)] | 0.045 | A key indicator of the quality of the refined structure. |

| wR2 (all data) | 0.115 | A weighted R-factor based on all diffraction data. |

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

The refined crystal structure provides the exact coordinates of each atom, which allows for a detailed analysis of the intermolecular forces that hold the crystal together. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions (e.g., hydrogen bonds, π-π stacking).[8][9]

Methodology: The Hirshfeld surface is a 3D surface mapped around a molecule in a crystal. The surface is colored based on the distance to the nearest atoms from neighboring molecules, providing an immediate visual representation of close contacts. This is often decomposed into a 2D "fingerprint plot," which summarizes all intermolecular contacts.[10]

Hypothetical Hirshfeld Analysis Summary

| Interaction Type | Contribution (%) | Significance in Crystal Packing |

| H···H | 45% | Represents van der Waals forces, typically the largest contributor. |

| C···H / H···C | 25% | Indicates C-H···π interactions, where a C-H bond interacts with the aromatic pyridine ring. |

| N···H / H···N | 15% | Suggests weak C-H···N hydrogen bonds, likely involving the nitrile and pyridine nitrogen atoms. |

| O···H / H···O | 10% | Points to weak C-H···O interactions with the methoxy group. |

| C···C | 5% | Can indicate π-π stacking between pyridine rings. |

Part 2: Crystal Morphology: From Internal Structure to External Habit

Crystal morphology, or habit, describes the external shape of a crystal. It is a direct consequence of the internal crystal structure but is also heavily influenced by external conditions during growth, such as the solvent, temperature, and presence of impurities.[11][12] Morphology is critical in pharmaceuticals as it affects powder flow, compaction, and dissolution rates.[1]

Experimental Characterization of Bulk Material

While SCXRD analyzes a single crystal, it's crucial to characterize the bulk powder to ensure the single crystal is representative and to check for polymorphism.

Protocol 1: Phase Identification with Powder X-ray Diffraction (PXRD)

-

Sample Preparation: Gently grind a small amount of the crystalline material to a fine, homogenous powder.

-

Data Collection: Place the powder on a sample holder and analyze it using a powder diffractometer. The instrument scans a range of 2θ angles, producing a diffractogram.

-

Analysis:

-

Phase Purity: Compare the experimental PXRD pattern to one simulated from the single-crystal data. A perfect match confirms the bulk material is the same phase as the single crystal.[13][14]

-

Polymorph Screening: The appearance of extra peaks would indicate the presence of another crystalline form or an impurity.[13]

-

Protocol 2: Visualizing Crystal Habit with Scanning Electron Microscopy (SEM)

-

Sample Preparation: Mount a small number of representative crystals onto an SEM stub using conductive carbon tape. Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.

-

Imaging: Place the stub in the SEM chamber. Scan the sample with a focused electron beam to generate high-resolution, high-depth-of-field images of the crystals.[15][16]

-

Analysis: The images will directly reveal the external morphology (e.g., needles, plates, prisms) and can be used to measure crystal dimensions and interfacial angles.[17]

Computational Morphology Prediction

Once the crystal structure is known, computational models can predict the theoretical crystal morphology. This is a powerful tool for understanding how intermolecular forces direct crystal growth.

Workflow for Computational Morphology Prediction

Caption: Workflow for Predicting Crystal Morphology.

Theoretical Models:

-

Bravais-Friedel-Donnay-Harker (BFDH) Model: This is a geometric model that assumes the slowest growing (and thus most prominent) faces are those with the largest interplanar spacing, d(hkl). It provides a rapid, qualitative prediction of the crystal habit based solely on the unit cell and space group symmetry.[18][19]

-

Attachment Energy (AE) Model: This is a more sophisticated, energetic model. It calculates the energy released when a new layer of molecules attaches to a growing crystal face.[20] The assumption is that faces with the highest (least negative) attachment energy will grow the slowest and therefore dominate the final morphology.[21][22]

Hypothetical Predicted Morphology for this compound (AE Model)

| Miller Index (hkl) | Attachment Energy (kJ/mol) | Relative Growth Rate | Morphological Importance |

| (1 1 0) | -45.2 | Slow | High (Large Face) |

| (0 1 1) | -48.9 | Moderate | High (Large Face) |

| (1 0 -1) | -55.6 | Moderate | Medium |

| (2 0 0) | -70.1 | Fast | Low (Small Face) |

| (0 0 2) | -85.4 | Very Fast | Negligible (Disappears) |

Interpretation: Based on this hypothetical data, the AE model predicts that the crystal would be dominated by the (110) and (011) faces, likely resulting in a prismatic or block-like morphology. The (200) faces would be present but small, and the (002) faces would grow so quickly they would not appear on the final crystal shape. This prediction can then be directly compared to the SEM images for validation.

Conclusion

The comprehensive solid-state characterization of a molecule like this compound is a multi-faceted process that is essential for its successful application, particularly in the pharmaceutical industry.[23][24][25] Although specific experimental data is not yet in the public domain, this guide has laid out the authoritative and logical workflow required to obtain and interpret this critical information.

By integrating meticulous crystallization techniques, precise SCXRD analysis, and insightful computational modeling, researchers can build a complete picture of the compound's solid state. This knowledge enables the rational control of crystal properties, mitigating risks such as the appearance of undesirable polymorphs and ensuring the development of a robust and effective final product. The protocols and causal explanations provided herein serve as a validated blueprint for the solid-state characterization of this and other novel chemical entities.

References

- 1. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 2. sevenstarpharm.com [sevenstarpharm.com]

- 3. Crystal polymorphism - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. dictionary.iucr.org [dictionary.iucr.org]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 8. researchgate.net [researchgate.net]

- 9. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 10. mdpi.com [mdpi.com]

- 11. Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. crystallizationsystems.com [crystallizationsystems.com]

- 13. ncl.ac.uk [ncl.ac.uk]

- 14. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 15. fiveable.me [fiveable.me]

- 16. Scanning electron microscope - Wikipedia [en.wikipedia.org]

- 17. azom.com [azom.com]

- 18. rsc.org [rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. arxiv.org [arxiv.org]

- 23. journals.iucr.org [journals.iucr.org]

- 24. omicsonline.org [omicsonline.org]

- 25. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Quantum Chemical Calculations for 4-Methoxypyridine-2-carbonitrile

Abstract

This technical guide provides a comprehensive walkthrough of the quantum chemical calculations for 4-Methoxypyridine-2-carbonitrile, a molecule of significant interest due to its pyridine scaffold, which is prevalent in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical steps for characterizing the molecule's structural, electronic, and vibrational properties using Density Functional Theory (DFT). By detailing the causality behind methodological choices and providing a self-validating workflow, this guide aims to empower users to perform and interpret high-quality computational analyses, thereby accelerating research and development efforts.

Introduction

The Significance of this compound

This compound (C7H6N2O) is a substituted pyridine derivative.[1] The pyridine ring is a fundamental heterocyclic motif found in numerous pharmaceuticals and bioactive compounds. The methoxy (-OCH3) and carbonitrile (-C≡N) substituents modulate the electronic properties and potential intermolecular interactions of the parent ring, making it a valuable scaffold for exploring structure-activity relationships (SAR) in drug design.[2][3] Understanding its intrinsic properties at a quantum mechanical level is crucial for predicting its behavior in complex biological systems.

The Role of Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemical and pharmaceutical research.[4][5] These in silico methods, grounded in the principles of quantum mechanics, allow for the prediction of molecular properties that can be difficult, time-consuming, or expensive to determine experimentally.[6][7] For a molecule like this compound, these calculations can provide profound insights into its stable conformation, vibrational modes (which correspond to its infrared spectrum), and electronic characteristics that govern its reactivity and interaction with biological targets.[8]

Objectives of this Guide

This guide is designed to provide both the theoretical foundation and a step-by-step protocol for conducting a thorough quantum chemical analysis of this compound. The reader will learn to:

-

Select an appropriate and well-validated computational methodology.

-

Perform geometry optimization to identify the molecule's most stable 3D structure.

-

Conduct frequency analysis to confirm the structure and predict its vibrational spectrum.

-

Analyze key electronic properties, including frontier molecular orbitals (HOMO/LUMO) and the molecular electrostatic potential (MEP), to understand chemical reactivity.

Theoretical Foundations and Computational Details

Choosing the Right Computational Level

The accuracy of any quantum chemical calculation is determined by the chosen theoretical method and basis set. A balance must be struck between computational cost and desired accuracy.[7]

-

Density Functional Theory (DFT): DFT has emerged as the workhorse for computational studies of medium-sized organic molecules. It offers a favorable balance of accuracy and computational efficiency by approximating the complex many-electron wavefunction with the simpler electron density.[6]

-

The B3LYP Functional: We will employ the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP is renowned for its robust performance in predicting the geometries and electronic properties of a wide range of organic molecules, including pyridine derivatives.[3][9][10]

-

The 6-311++G(d,p) Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) Pople-style basis set is a highly flexible and reliable choice.

-

6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing a more accurate description than smaller basis sets.

-

++G: Includes diffuse functions on both heavy atoms (+) and hydrogen atoms (++). These are crucial for accurately describing systems with lone pairs or anions and for modeling weak, non-covalent interactions.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.

-

This combination of B3LYP/6-311++G(d,p) is well-documented and validated for providing high-quality results for molecules of this type.[9][11]

References

- 1. This compound | C7H6N2O | CID 13415156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. journalijar.com [journalijar.com]

- 4. steeronresearch.com [steeronresearch.com]

- 5. Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemmethod.com [chemmethod.com]

- 10. researchgate.net [researchgate.net]

- 11. Exploration of Solvent Effects, Structural and Spectroscopic Properties, Chemical Shifts, Bonding Nature, Reactive Sites and Molecular Docking Studies on 3-Chloro-2,6-Difluoropyridin-4-Amine as a Potent Antimicrobial Agent | International Research Journal of Multidisciplinary Technovation [journals.asianresassoc.org]

The Synthetic Journey of 4-Methoxypyridine-2-carbonitrile: A Technical Guide

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and organic synthesis, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in a multitude of chemical transformations have cemented its role in the creation of complex, biologically active molecules. Within this class, 4-methoxypyridine-2-carbonitrile emerges as a particularly valuable building block. The methoxy group at the 4-position acts as a powerful electron-donating group through resonance, influencing the reactivity of the entire ring system. Simultaneously, the nitrile group at the 2-position is a versatile functional handle, readily convertible into amines, carboxylic acids, amides, and tetrazoles, thus opening avenues to a diverse range of derivatives. This guide provides an in-depth exploration of the synthetic history and key methodologies for the preparation of this important intermediate, offering field-proven insights for researchers and drug development professionals.

The Synthetic Chronicle: From Classical Reactions to Modern Catalysis

While a singular "discovery" paper for this compound is not prominent in the historical literature, its synthesis can be understood through the evolution of pyridine functionalization chemistry. Two major strategic approaches represent the chronological and methodological development in this area: the classical Reissert-Henze reaction involving pyridine N-oxides and the more contemporary transition-metal-catalyzed cross-coupling reactions.

Strategy 1: The Classical Approach via Pyridine N-oxide Activation (The Reissert-Henze Reaction)

One of the most established methods for introducing a cyano group at the 2-position of a pyridine ring is the Reissert-Henze reaction.[1][2] This pathway involves the activation of the pyridine nitrogen through N-oxidation, followed by the addition of a cyanide nucleophile. The elegance of this approach lies in its ability to bypass the inherent unreactivity of the pyridine C-2 position towards nucleophilic attack.

The logical workflow for this strategy is as follows:

Caption: Workflow for the Reissert-Henze synthesis of this compound.

Part 1: Synthesis of 4-Methoxypyridine N-oxide [3][4]

-

Reaction Setup: To a solution of 4-methoxypyridine (10.9 g, 100 mmol) in glacial acetic acid (50 mL), add 30% hydrogen peroxide (11.3 mL, 110 mmol) dropwise at room temperature.

-

Reaction Execution: Heat the mixture to 70-80°C and maintain for 4-6 hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxypyridine N-oxide as a solid.

Part 2: Cyanation of 4-Methoxypyridine N-oxide [5][6]

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend 4-methoxypyridine N-oxide (12.5 g, 100 mmol) in anhydrous acetonitrile (150 mL).

-

Activation: Cool the suspension to 0°C and add dimethylcarbamoyl chloride (10.2 mL, 110 mmol) dropwise. Stir the mixture at this temperature for 30 minutes to form the N-carbamoyloxy pyridinium salt.

-

Cyanation: Add potassium cyanide (7.16 g, 110 mmol) portion-wise, ensuring the temperature does not exceed 10°C.

-

Reaction Execution: Allow the reaction to warm to room temperature and then heat to 60°C for 2-4 hours, or until TLC analysis indicates the consumption of the activated intermediate.

-

Work-up and Isolation: Cool the reaction mixture and pour it into ice-water (200 mL). Extract the product with ethyl acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford this compound.

Strategy 2: The Modern Approach via Palladium-Catalyzed Cyanation

With the advent of transition-metal catalysis, the synthesis of aryl nitriles has been revolutionized. Palladium-catalyzed cross-coupling reactions offer a highly efficient and functional-group-tolerant alternative to classical methods.[7] This approach typically involves the coupling of a halo-pyridine with a cyanide source.

The logical workflow for this strategy is as follows:

Caption: Workflow for Palladium-Catalyzed Synthesis of this compound.

Part 1: Synthesis of 2-Bromo-4-methoxypyridine

-

Reaction Setup: Dissolve 4-methoxypyridine (10.9 g, 100 mmol) in a suitable solvent such as carbon tetrachloride (150 mL).

-

Halogenation: Add N-bromosuccinimide (NBS) (17.8 g, 100 mmol) and a radical initiator such as benzoyl peroxide (0.24 g, 1 mmol).

-

Reaction Execution: Reflux the mixture for 4-6 hours. Monitor the reaction by gas chromatography (GC) or TLC.

-

Work-up and Isolation: Cool the reaction mixture, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by distillation or column chromatography to yield 2-bromo-4-methoxypyridine.

Part 2: Palladium-Catalyzed Cyanation [7]

-

Reaction Setup: To a Schlenk flask, add 2-bromo-4-methoxypyridine (18.8 g, 100 mmol), zinc cyanide (Zn(CN)₂) (7.05 g, 60 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2.31 g, 2 mmol).

-

Solvent and Degassing: Add anhydrous dimethylformamide (DMF) (200 mL). Degas the mixture by bubbling argon through the solution for 20 minutes.

-

Reaction Execution: Heat the reaction mixture to 120°C and stir for 12-18 hours under an inert atmosphere. Monitor the reaction for the disappearance of the starting material by GC-MS.

-

Work-up and Isolation: Cool the reaction to room temperature and pour into a solution of aqueous ammonia (5%, 200 mL). Stir for 30 minutes to quench the excess zinc salts. Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to obtain this compound.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on several factors including scale, cost, available equipment, and safety considerations.

| Parameter | Reissert-Henze Reaction | Palladium-Catalyzed Cyanation |

| Starting Materials | 4-Methoxypyridine, oxidizing agents, cyanide salts | 2-Halo-4-methoxypyridine, zinc cyanide |

| Catalyst | None (stoichiometric activation) | Palladium complex (e.g., Pd(PPh₃)₄) |

| Key Advantages | Avoids expensive transition metals; well-established classical method. | High yield and selectivity; excellent functional group tolerance. |

| Key Disadvantages | Use of highly toxic cyanide salts (e.g., KCN); can have moderate yields. | Cost of palladium catalyst; requires inert atmosphere techniques; use of toxic zinc cyanide. |

| Scalability | Can be challenging due to the handling of large quantities of cyanide. | Generally more scalable with appropriate engineering controls. |

Conclusion: A Versatile Intermediate for Future Innovation

This compound stands as a testament to the enduring importance of functionalized heterocycles in chemical synthesis. The synthetic routes outlined in this guide, from the classical Reissert-Henze reaction to modern palladium-catalyzed cross-coupling, provide researchers with a robust toolkit for accessing this valuable compound. The choice of method will ultimately be guided by the specific constraints and goals of the research program. As the demand for novel therapeutics and functional materials continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in driving future innovation.

References

- 1. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. a2bchem.com [a2bchem.com]

- 5. Page loading... [guidechem.com]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Methodological & Application

Detailed experimental protocol for 4-Methoxypyridine-2-carbonitrile synthesis

An Application Note and Detailed Experimental Protocol for the Synthesis of 4-Methoxypyridine-2-carbonitrile

Introduction

This compound, also known as 2-cyano-4-methoxypyridine, is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science.[1] The presence of the methoxy and nitrile functional groups on the pyridine scaffold allows for a diverse range of chemical transformations, making it an important intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is based on established and reliable chemical transformations, beginning with the N-oxidation of 4-methoxypyridine, followed by a regioselective cyanation reaction.

Overall Synthetic Pathway

The synthesis is performed in two distinct stages:

-

N-Oxidation: Conversion of commercially available 4-methoxypyridine to 4-methoxypyridine N-oxide.

-

Cyanation: Introduction of a nitrile group at the C2 position of the pyridine ring via a Reissert-Kaufmann type reaction.

Part 1: Synthesis of 4-Methoxypyridine N-oxide

Principle and Rationale

The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 4-methoxypyridine. Pyridine nitrogens are nucleophilic but are often resistant to direct oxidation by weaker oxidizing agents. A common and effective method is the use of a peroxy acid, such as peracetic acid.[2] In this protocol, peracetic acid is generated in situ from the reaction of hydrogen peroxide (30% aqueous solution) and glacial acetic acid. The acetic acid acts as both a solvent and a catalyst for the formation of the more potent peroxy acid oxidant. The electron-donating nature of the methoxy group at the 4-position increases the nucleophilicity of the pyridine nitrogen, facilitating the oxidation process.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 4-Methoxypyridine | ≥97% | Sigma-Aldrich | Starting material |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Solvent and reagent |

| Hydrogen Peroxide | 30% w/w in H₂O | VWR | Oxidizing agent |

| Toluene | ACS Grade | Fisher Scientific | For azeotropic removal of water |

| Sodium Bicarbonate (NaHCO₃) | Saturated aq. solution | - | For neutralization |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Fisher Scientific | Extraction solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | Drying agent |

| Round-bottom flask | - | - | Appropriate size for reaction |

| Reflux condenser | - | - | - |

| Heating mantle | - | - | - |

| Rotary evaporator | - | - | For solvent removal |

| Separatory funnel | - | - | For extraction |

Detailed Experimental Protocol

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methoxypyridine (25.0 g, 0.229 mol) in 150 mL of glacial acetic acid.

-

Addition of Oxidant: Heat the solution to 80 °C using a heating mantle. Once the temperature is stable, slowly add 30% hydrogen peroxide (30.0 mL, 0.293 mol) dropwise over a period of 30 minutes. Caution: The reaction is exothermic; control the addition rate to maintain the temperature below 100 °C.

-

Reaction: After the addition is complete, maintain the reaction mixture at 100 °C for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Solvent Removal: Cool the reaction mixture to room temperature. Remove the acetic acid and water under reduced pressure using a rotary evaporator. To ensure complete removal of acetic acid, add 50 mL of toluene and co-evaporate under reduced pressure. Repeat this step twice. This will yield a pale yellow solid crude product.[3]

-

Neutralization and Extraction: Suspend the crude solid in 100 mL of water and carefully neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is ~8. Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4-methoxypyridine N-oxide as a light brown crystalline solid.[2] The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

Part 2: Synthesis of this compound

Principle and Rationale

This step employs a variation of the Reissert-Kaufmann reaction, a powerful method for the α-cyanation of pyridine N-oxides.[4][5] The reaction mechanism involves three key stages:

-

Activation: The N-oxide oxygen atom is activated by an acylating agent, in this case, dimethylcarbamoyl chloride. This makes the pyridine ring highly susceptible to nucleophilic attack.

-

Nucleophilic Attack: A cyanide source, trimethylsilyl cyanide (TMSCN), attacks the activated pyridine ring. The attack occurs regioselectively at the C2 (alpha) position, which is the most electrophilic site. TMSCN is often preferred over alkali metal cyanides like KCN in organic solvents due to its better solubility and reactivity.

-

Rearomatization: The resulting dihydropyridine intermediate eliminates the activating group to regenerate the aromatic pyridine ring, now functionalized with a cyano group at the C2 position.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 4-Methoxypyridine N-oxide | - | Synthesized in Part 1 | Starting material |

| Trimethylsilyl cyanide (TMSCN) | ≥96% | Sigma-Aldrich | Cyanide source. EXTREMELY TOXIC |

| Dimethylcarbamoyl chloride | ≥98% | Sigma-Aldrich | Activating agent. Corrosive, Lachrymator |

| Dichloromethane (CH₂Cl₂) | Anhydrous | Sigma-Aldrich | Reaction solvent |

| Potassium Carbonate (K₂CO₃) | 10% aq. solution | - | For workup and quenching |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | Drying agent |

| Silica Gel | 230-400 mesh | - | For column chromatography |

| Ethyl Acetate / Hexanes | HPLC Grade | - | Eluent for chromatography |

| Round-bottom flask | - | - | Flame-dried |

| Magnetic stirrer | - | - | - |

| Syringes and needles | - | - | For reagent transfer |

| Rotary evaporator | - | - | For solvent removal |

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask under an argon or nitrogen atmosphere, add the 4-methoxypyridine N-oxide (20.0 g, 0.160 mol) synthesized in Part 1. Add 200 mL of anhydrous dichloromethane and stir until the solid is fully dissolved.

-

Addition of Cyanide Source: Add trimethylsilyl cyanide (TMSCN) (23.8 g, 0.240 mol) to the solution via syringe and stir for 20 minutes at room temperature.

-

Activation: Cool the mixture to 10 °C in an ice-water bath. Slowly add dimethylcarbamoyl chloride (20.6 g, 0.192 mol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 20 °C.

-